REACTION_CXSMILES
|
CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:20]([OH:24])(=O)[CH:21]=[CH2:22].[NH2:25][C:26]1[CH:31]=[C:30]([Br:32])[CH:29]=[CH:28][C:27]=1O.[OH-].[Na+]>O.ClCCl.C(OCC)C>[Br:32][C:30]1[CH:29]=[CH:28][C:27]2[O:24][C:20]([CH:21]=[CH2:22])=[N:25][C:26]=2[CH:31]=1 |f:4.5|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0.346 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0.808 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)Br)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
To this well stirred suspension
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
The mixture was then poured into a separatory funnel
|
Type
|
STIRRING
|
Details
|
shaken vigorously
|
Type
|
CUSTOM
|
Details
|
A small quantity of solid was removed by suction filtration
|
Type
|
STIRRING
|
Details
|
the filtrate again shaken vigorously in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a thick syrup
|
Type
|
CUSTOM
|
Details
|
that crystallized
|
Type
|
CUSTOM
|
Details
|
to give large yellow stars
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (eluting with 1:1 hexane:dichloromethane)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(N=C(O2)C=C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.404 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |